N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Description
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a synthetic compound featuring a piperidine ring substituted with a 1,3-thiazolidin-2,4-dione moiety and a tert-butyl carboxamide group. This structure combines a rigid piperidine scaffold with a thiazolidinone core, a pharmacophore associated with diverse biological activities, including antimicrobial, antitumor, and antifungal properties .
Properties
IUPAC Name |
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-13(2,3)14-11(18)15-6-4-9(5-7-15)16-10(17)8-20-12(16)19/h9H,4-8H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJZZLMFHZAAGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)N2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazolidine ring, followed by the introduction of the piperidine ring and the tert-butyl group. The final step involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Core Scaffold Variations
Thiazolidinone Derivatives
- {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid (): Structural Features: A pyridin-2-ylmethylidene substituent at position 5 of the thiazolidinone ring. Activity: Exhibited potent antifungal activity against Candida tropicalis, C. krusei, C. glabrata, and Trichosporon asahii but was inactive against Gram-positive/-negative bacteria . Comparison: The pyridine substituent is critical for antifungal activity, whereas the target compound’s tert-butyl group may shift biological selectivity.
- 2,3-Disubstituted 1,3-Thiazolidin-4-one Derivatives (): Structural Features: Substituted with acetamide or benzamide groups at position 3 and a 4-methylphenyl group at position 2. Activity: Demonstrated significant antiproliferative effects against renal cell adenocarcinoma (769-P) via G1 cell cycle arrest and apoptosis induction .
Piperidine-Carboxamide Derivatives
- 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (): Structural Features: A benzodiazol-1-yl substituent on the piperidine ring. Synthesis: Utilized tert-butyl 4-aminopiperidine-1-carboxylate as a key intermediate, similar to methods for tert-butyl-protected analogs . Comparison: The iodophenyl carboxamide group in this compound contrasts with the target’s tert-butyl group, which may reduce steric hindrance and improve solubility.
Key Research Findings and Implications
Substituent-Driven Activity:
- The pyridin-2-ylmethylidene group in is essential for antifungal activity, while the absence of such substituents in the target compound suggests divergent biological targets .
- The tert-butyl carboxamide group in the target compound may enhance metabolic stability compared to iodophenyl or benzothiazole analogs .
Therapeutic Potential: Structural analogs with acetamide/benzamide groups () demonstrate that carboxamide substituents can drive antitumor activity. The target compound’s tert-butyl group may modulate this activity by altering steric or electronic properties .
Synthetic Challenges: Introducing the 2,4-dioxo-thiazolidin-3-yl group onto a piperidine ring requires precise control of reaction conditions to avoid side reactions, as seen in the synthesis of related thiazolidinones .
Biological Activity
N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a thiazolidine ring, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile.
Research indicates that compounds containing thiazolidine derivatives can exhibit significant biological activities through various mechanisms:
- Antioxidant Activity : Thiazolidine derivatives have shown potential as antioxidants, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
- Anticancer Properties : Thiazolidine derivatives have been studied for their ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activities of this compound and related compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of thiazolidine derivatives on HeLa cells. The results demonstrated that treatment with this compound led to significant apoptosis, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a model using RAW264.7 macrophages, this compound was shown to significantly reduce the production of nitric oxide (NO) and reactive oxygen species (ROS), indicating its efficacy in modulating inflammatory responses.
Discussion
The biological activity of this compound suggests it could be a valuable candidate for further research and development in therapeutic applications. Its ability to modulate multiple pathways associated with inflammation and cancer makes it an attractive target for drug development.
Q & A
Q. What are the critical synthetic steps and optimization strategies for N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide?
The synthesis of this compound involves multi-step reactions, including:
- Coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds between the piperidine and thiazolidinedione moieties .
- Friedel-Crafts alkylation with catalysts such as aluminum chloride to introduce tert-butyl groups .
- Solvent selection (e.g., DMSO or acetonitrile) and temperature control (e.g., reflux conditions) to enhance yield and purity .
Purification typically employs column chromatography or recrystallization . Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring stereochemical fidelity.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and confirm the absence of impurities .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the thiazolidinedione ring) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .
- Melting Point Analysis : Ensures consistency with literature values (e.g., 140–150°C for similar tert-butyl piperidine derivatives) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?
- SHELXL Refinement : The software is used to refine small-molecule crystal structures by optimizing atomic coordinates, thermal parameters, and occupancy factors. For this compound, special attention is required for disordered tert-butyl groups and thiazolidinedione ring conformations .
- Challenges : Handling weak diffraction data (common with flexible substituents) and resolving hydrogen bonding networks involving the carboxamide and dioxo-thiazolidine groups. SHELXD/SHELXE pipelines may aid in phase determination for twinned crystals .
Q. What in silico methods are suitable for predicting the bioactivity and target interactions of this compound?
- Molecular Docking : Tools like AutoDock Vina or Glide predict binding affinities to targets such as enzymes (e.g., PPAR-γ for thiazolidinedione derivatives) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore Modeling : Identifies critical structural features (e.g., the thiazolidinedione ring’s electron-deficient region) for activity modulation .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values with triplicate measurements to account for variability .
- Metabolic Stability Tests : Use liver microsomes to evaluate compound degradation, which may explain discrepancies in in vivo vs. in vitro results .
Methodological Considerations
Q. What strategies mitigate instability of the thiazolidinedione moiety during experimental workflows?
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Analog Synthesis : Replace the tert-butyl group with cyclohexyl or phenyl rings to study steric effects .
- Bioisosteric Replacement : Substitute the thiazolidinedione ring with oxazolidinedione or rhodanine to modulate electron density .
- Pharmacokinetic Profiling : Compare logP (e.g., via shake-flask method) and plasma protein binding (e.g., equilibrium dialysis) across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
